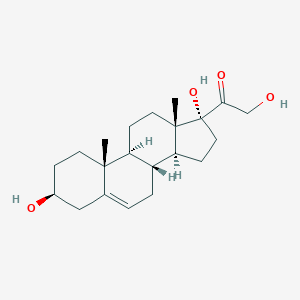

17,21-Dihydroxypregnenolone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHJGXQUDOYJAK-IYRCEVNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276254 | |

| Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17alpha,21-Dihydroxypregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1167-48-2 | |

| Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17, 21-Dihydroxypregnenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001167482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-DIHYDROXYPREGNENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1644H18038 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17alpha,21-Dihydroxypregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Precursors of 17,21 Dihydroxypregnenolone

Primary Steroidogenic Routes to 17,21-Dihydroxypregnenolone

The biosynthesis of this compound is primarily understood within the context of the Δ⁵-pregnenolone pathway. This pathway is characterized by a series of hydroxylation reactions that modify the initial steroid precursor, pregnenolone (B344588).

The Δ⁵-Pregnenolone Pathway and Sequential Hydroxylations

The Δ⁵ pathway, named for the double bond between carbons 5 and 6 in the steroid's B-ring, serves as a major route for the synthesis of various steroid hormones, including androgens and glucocorticoids. glowm.comoup.complos.org The formation of this compound within this pathway is the result of two key enzymatic hydroxylation steps.

The journey of steroidogenesis begins with cholesterol. The enzyme cytochrome P450 side-chain cleavage (P450scc), encoded by the CYP11A1 gene, catalyzes the conversion of cholesterol into pregnenolone. nih.govwikipedia.orguniprot.org This reaction is the rate-limiting step in steroid hormone production and occurs within the mitochondria of steroidogenic tissues. oup.comnih.gov The process involves three sequential monooxygenase reactions: two hydroxylations at positions C22 and C20, followed by the cleavage of the bond between these two carbons, resulting in pregnenolone and isocaproic aldehyde. nih.govwikipedia.org This foundational step provides the precursor for all steroid hormones. nih.govuniprot.org

Once pregnenolone is formed, it can be acted upon by the enzyme cytochrome P450 17A1 (CYP17A1). wikipedia.orgnih.govmedlineplus.gov This enzyme, located in the endoplasmic reticulum, possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. wikipedia.orgtaylorandfrancis.com For the synthesis of this compound, the 17α-hydroxylase activity is crucial. CYP17A1 adds a hydroxyl group at the 17α position of pregnenolone to form 17α-hydroxypregnenolone. nih.govmedlineplus.govuniprot.org This reaction is a key branching point in steroidogenesis, directing the pathway towards the production of glucocorticoids and sex steroids. wikipedia.orgmedlineplus.gov

The final step in the formation of this compound from 17α-hydroxypregnenolone is the addition of a hydroxyl group at the C21 position. The enzyme responsible for 21-hydroxylation is steroid 21-hydroxylase, encoded by the CYP21A2 gene. frontiersin.orgfrontiersin.org However, research indicates that CYP21A2 primarily acts on substrates with a 3-oxo group, such as progesterone (B1679170) and 17α-hydroxyprogesterone, converting them to 11-deoxycorticosterone and 11-deoxycortisol, respectively. frontiersin.orgresearchgate.netnih.gov

Studies using recombinant human CYP21A2 have shown that pregnenolone and 17α-hydroxypregnenolone, which possess a 3-hydroxy group, are not converted to their 21-hydroxylated counterparts. frontiersin.orgresearchgate.netnih.gov This suggests that the direct 21-hydroxylation of 17α-hydroxypregnenolone by CYP21A2 to form this compound is unlikely. nih.gov The presence of a 3-oxo group appears to be a strict requirement for CYP21A2 activity. frontiersin.orgresearchgate.net

17α-Hydroxylation of Pregnenolone to 17α-Hydroxypregnenolone by CYP17A1

Alternative Pathways for the Formation of 21-Hydroxylated Steroids

Given the substrate specificity of CYP21A2, the formation of 21-hydroxylated Δ⁵ steroids like 21-hydroxypregnenolone (B45168) and this compound may occur through alternative or less direct routes. Some older literature based on in vitro experiments with adrenal microsomes suggested the possibility of direct 21-hydroxylation of pregnenolone. frontiersin.org However, more recent studies propose that these compounds might be generated through different pathways, potentially involving other precursors or enzymes. frontiersin.orgresearchgate.net One hypothesis suggests that these steroids could be formed via intermediates like 21-hydroxydesmosterol. frontiersin.orgresearchgate.net

Precursors and Intermediate Steroids Directly Leading to this compound

The direct precursor to this compound in the proposed Δ⁵ pathway is 17α-Hydroxypregnenolone. hmdb.caebi.ac.uk The conversion of 17α-Hydroxypregnenolone to this compound is catalyzed by a 21-hydroxylase enzyme. hmdb.ca Following its formation, this compound can be further metabolized to 11β,17α,21-Trihydroxypregnenolone by the enzyme cytochrome P450 11B1 (CYP11B1), which is a step in the biosynthesis of cortisol.

| Precursor/Intermediate | Enzyme | Product |

| Cholesterol | CYP11A1 (P450scc) | Pregnenolone |

| Pregnenolone | CYP17A1 (17α-hydroxylase) | 17α-Hydroxypregnenolone |

| 17α-Hydroxypregnenolone | 21-hydroxylase (enzyme identity debated) | This compound |

| This compound | CYP11B1 | 11β,17α,21-Trihydroxypregnenolone |

Enzymatic Transformations and Metabolic Fates of 17,21 Dihydroxypregnenolone

Downstream Conversions in Glucocorticoid Synthesis

The metabolism of 17,21-dihydroxypregnenolone is a key aspect of steroidogenesis, particularly within the pathways leading to glucocorticoid production. While not part of the canonical pathway in all tissues, its conversions highlight alternative routes in steroid synthesis.

This compound, also known as 17α,21-dihydroxypregnenolone, has been identified as an intermediate in the biosynthesis of cortisol. nih.govhmdb.ca Research has demonstrated its participation in cortisol synthesis, particularly in human adrenal glands from patients with Cushing's syndrome. nih.gov In this context, pregnenolone (B344588) and its hydroxylated derivatives are of primary importance for both cortisol and corticosterone (B1669441) synthesis. nih.gov

This compound is recognized as an intermediate in C21-steroid hormone metabolism. hmdb.ca It was found to be an intermediate in the human fetus at midpregnancy, where it is converted into cortisol. hmdb.ca Studies involving in vitro conditions with adrenal slices have also pointed to alternative pathways for steroidogenesis that involve this compound. hmdb.ca However, some research suggests that the direct 21-hydroxylation of its precursor, 17α-hydroxypregnenolone, by the enzyme CYP21A2 to form this compound is unlikely, indicating that its formation may occur under specific physiological or pathological conditions. nih.govresearchgate.net

A significant metabolic step for this compound is its conversion to 11β,17α,21-trihydroxypregnenolone. hmdb.ca This reaction is a critical hydroxylation step that adds a hydroxyl group at the 11β position of the steroid molecule. The enzyme responsible for this transformation is a mitochondrial cytochrome P450 enzyme, specifically steroid 11β-hydroxylase (CYP11B1, EC 1.14.15.4). hmdb.ca The resulting product, 11β,17α,21-trihydroxypregnenolone, is a direct precursor to cortisol, which is subsequently formed through the action of 3β-hydroxysteroid dehydrogenase and steroid Δ-isomerase. This conversion underscores the compound's position as a key intermediate within an alternative pathway to cortisol.

Role as an Intermediate in Cortisol Formation

Other Hydroxylation Reactions Involving this compound

While direct hydroxylations of this compound are specific to the glucocorticoid pathway, related pregnenolone derivatives undergo various other enzymatic modifications.

In engineered mammalian cell systems, the steroid-modifying enzyme 7α-hydroxylase (CYP7B1) has been shown to hydroxylate non-native substrates, leading to the production of novel steroids. biorxiv.orgnih.govharvard.edu While CYP7B1's native substrate is pregnenolone, which it converts to 7α-hydroxypregnenolone, experiments have demonstrated its activity on 17α-hydroxypregnenolone. biorxiv.orgharvard.edu

When HEK293 cells stably expressing CYP7B1 were supplied with 17α-hydroxypregnenolone, the enzyme catalyzed hydroxylation reactions to form two novel product isomers: 7α,17α-dihydroxypregnenolone and 7β,17α-dihydroxypregnenolone. biorxiv.orgnih.govharvard.edu The formation of the 7β isomer was particularly noteworthy as it resulted from a previously unobserved hydroxylation site for CYP7B1. nih.gov Computational docking models suggest that the presence of the D-ring hydroxyl group on the non-native substrate may alter its binding orientation within the enzyme's active site, bringing different carbon atoms into proximity with the reactive ferryl oxygen. nih.gov This research highlights a strategy for using known steroid-modifying enzymes to synthesize novel steroid compounds for potential therapeutic applications. harvard.edu

Conjugation and Elimination Pathways

Like other steroid hormones, pregnenolone and its derivatives undergo phase II metabolic reactions, primarily sulfation and glucuronidation, to increase their water solubility and facilitate their excretion. oup.com

Sulfation is a major conjugation pathway for Δ5 steroids. nih.gov Pregnenolone, 17α-hydroxypregnenolone, and other related steroids can be released from the adrenal gland in their sulfated forms. nih.gov Pregnenolone sulfate (B86663) is a known adrenal steroid sulfate species. oup.com The sulfation reaction is catalyzed by sulfotransferase enzymes, with SULT2A1 being the major enzyme responsible for sulfating dehydroepiandrosterone (B1670201) (DHEA) and other steroids in the adrenal zona reticularis. oup.comnih.gov The resulting steroid sulfates, such as pregnenolone sulfate, can have their own biological activities or act as a circulating reservoir that can be converted back to the unconjugated, active steroid by the enzyme steroid sulfatase (STS). bioscientifica.com

Glucuronidation represents another key phase II biotransformation reaction for steroids, although sulfation is often the more dominant pathway for pregnenolone derivatives. oup.com These conjugation processes are essential for steroid hormone metabolism and elimination.

Intracrine Metabolism and Local Steroid Regulation

The concept of intracrinology describes the synthesis and action of steroid hormones within the same cell in peripheral tissues, allowing for localized and specific hormonal control that is independent of circulating steroid levels. While much of the focus in intracrine research has been on the local production of androgens and estrogens from adrenal precursors like dehydroepiandrosterone (DHEA), the metabolism of C21 steroids, including this compound, also plays a role in the complex tapestry of local steroid regulation.

This compound is recognized as an intermediate in the biosynthesis of C21-steroid hormones. hmdb.ca Its formation and subsequent transformation are key steps in pathways that can occur within specific tissues, contributing to the local steroid milieu. The primary precursor to this compound is 17α-Hydroxypregnenolone, which undergoes 21-hydroxylation. This conversion is catalyzed by a cytochrome P450 enzyme. hmdb.ca Once formed, this compound can be further metabolized, for instance, to 11β,17α,21-Trihydroxypregnenolone by the enzyme steroid 11β-hydroxylase. hmdb.ca

Research has pointed to the existence of alternative pathways in human adrenal steroidogenesis where this compound is an intermediate. hmdb.ca Such pathways may bypass more classical routes involving cholesterol, pregnenolone, and progesterone (B1679170), proceeding instead through intermediates like 21-hydroxypregnenolone (B45168). hmdb.ca This compound has also been identified as an intermediate in the pathway leading to cortisol in the human fetus at midpregnancy. hmdb.ca

The enzymatic conversion of 17α-hydroxypregnenolone to this compound has been a subject of detailed study. While the enzyme steroid 21-hydroxylase (CYP21A2) is well-known for its role in converting 17α-hydroxyprogesterone to 11-deoxycortisol, its efficiency in converting Δ⁵-steroids like 17α-hydroxypregnenolone is debated. nih.govresearchgate.net Some research suggests that the direct 21-hydroxylation of 17α-hydroxypregnenolone by CYP21A2 is unlikely to be a major pathway in vivo. nih.govresearchgate.net This is attributed to the structural requirements of the enzyme's active site, which shows a strong preference for substrates with a 3-oxo group (a characteristic of Δ⁴-steroids) rather than the 3-hydroxy group found in Δ⁵-steroids like 17α-hydroxypregnenolone. nih.govresearchgate.net

Despite this, the presence of this compound in various biological contexts suggests that its formation and metabolism are significant. The intracrine mechanisms within the adrenal gland itself, where high local concentrations of precursor steroids from one zone can be supplied to another for further processing, illustrate the potential for localized steroid synthesis. semanticscholar.org This principle of local control can be extrapolated to other peripheral tissues that express the necessary steroidogenic enzymes.

The local regulation of steroid hormones is a complex interplay of activating and inactivating enzymes within a target tissue. This determines the specific hormonal microenvironment of a cell. gfmer.ch The transformation of this compound would be governed by the specific set of steroidogenic enzymes expressed in a given tissue, such as various hydroxysteroid dehydrogenases (HSDs) and reductases. For example, the 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) enzyme system is crucial for converting Δ⁵-3β-hydroxy steroids into Δ⁴-3-keto steroids, a pivotal step in the biosynthesis of all classes of hormonal steroids. hmdb.ca The action of 3β-HSD on this compound would convert it to 11-deoxycortisol, a direct precursor to cortisol.

The table below summarizes the key enzymatic transformations involving this compound that are pertinent to its intracrine metabolism.

| Substrate | Enzyme | Product | Metabolic Pathway Significance |

| 17α-Hydroxypregnenolone | Cytochrome P450 (Steroid 21-hydroxylase activity) | This compound | Formation of a key intermediate in C21-steroid synthesis. |

| This compound | Steroid 11β-hydroxylase | 11β,17α,21-Trihydroxypregnenolone | Further step in the synthesis of cortisol-related compounds via an alternative pathway. |

| This compound | 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) | 11-Deoxycortisol | Conversion to a direct precursor of cortisol, linking the Δ⁵ and Δ⁴ steroidogenic pathways. |

Cellular and Tissue Specific Steroidogenesis of 17,21 Dihydroxypregnenolone

Adrenal Cortex Production and Zonal Specialization

The adrenal cortex is the primary site of 17,21-dihydroxypregnenolone synthesis, a critical intermediate in the production of glucocorticoids like cortisol. The synthesis of this compound is intricately linked to the zonal organization of the adrenal cortex, with specific layers expressing distinct complements of steroidogenic enzymes.

The initial precursor for all steroid hormones, pregnenolone (B344588), is synthesized from cholesterol. In the zona fasciculata of the adrenal cortex, pregnenolone undergoes hydroxylation at the 17α-position by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), forming 17-hydroxypregnenolone. nih.govscielo.br Subsequently, the enzyme 21-hydroxylase (CYP21A2) introduces a hydroxyl group at the C21 position of 17-hydroxypregnenolone, yielding this compound. genecards.org This product then serves as a substrate for subsequent enzymatic reactions leading to the formation of cortisol.

Research on hyperplastic adrenal glands has highlighted the dominant role of pregnenolone and its hydroxylated derivatives, including this compound, in cortisol synthesis. nih.gov In these tissues, progesterone (B1679170) plays a minimal role in the steroidogenic pathway to cortisol. nih.gov

During fetal development, the adrenal cortex has a distinct zonal structure, comprising the fetal zone, the definitive zone, and later, the transitional zone. e-enm.orgscielo.br The fetal zone is the primary site of steroidogenesis, expressing high levels of CYP17A1 and CYP21A2. nih.govbiorxiv.org This zone is responsible for the production of large amounts of dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form (DHEAS), which serve as precursors for placental estrogen synthesis. e-enm.orgscielo.br The expression of both CYP17A1 and CYP21A2 increases significantly from the first to the second trimester, indicating a rising capacity for steroid synthesis as gestation progresses. nih.gov

The definitive zone, which later develops into the adult adrenal cortex, initially has lower steroidogenic activity but gradually acquires the enzymatic machinery for mineralocorticoid and glucocorticoid production. e-enm.orgscielo.br The transitional zone, appearing later in gestation, expresses both CYP17A1 and 3β-hydroxysteroid dehydrogenase (3β-HSD), enabling it to produce cortisol. scielo.brunsw.edu.au

| Adrenal Zone | Key Enzymes | Primary Steroid Products | Role in this compound Pathway |

|---|---|---|---|

| Zona Fasciculata (Adult) | CYP17A1, CYP21A2 | Glucocorticoids (Cortisol) | Primary site of this compound synthesis from 17-hydroxypregnenolone. |

| Fetal Zone (Fetal) | CYP17A1, CYP21A2 | DHEA, DHEAS, Cortisol Precursors | Major site of this compound synthesis during fetal life. |

| Transitional Zone (Fetal) | CYP17A1, 3β-HSD | Cortisol | Contributes to cortisol synthesis, implying the presence of the this compound pathway. |

Gonadal Contribution to this compound Metabolism

The gonads, namely the testes in males and the ovaries in females, are significant sites of steroid hormone production. While their primary role is the synthesis of sex steroids like testosterone (B1683101) and estradiol, they also contribute to the metabolism of pregnenolone derivatives.

The precursor to this compound, 17-hydroxypregnenolone, is a key intermediate in the delta-5 pathway of gonadal steroidogenesis. hmdb.ca This pathway is initiated by the conversion of pregnenolone to 17-hydroxypregnenolone by CYP17A1, an enzyme present in both the testes and ovaries. wikidoc.orgumich.edu In men, approximately 40% of the circulating 17-hydroxypregnenolone is produced by the testes. nih.gov

In the testes, 17-hydroxypregnenolone is further metabolized to dehydroepiandrosterone (DHEA) by the 17,20-lyase activity of CYP17A1. hmdb.ca DHEA is then converted to androstenedione (B190577) and subsequently to testosterone. mdpi.com Similarly, in the ovaries, 17-hydroxypregnenolone is a precursor for androgen and estrogen synthesis. nih.gov

While the gonads are clearly involved in the production of 17-hydroxypregnenolone, direct evidence for the subsequent 21-hydroxylation to form this compound within the gonads is less established. The expression of CYP21A2, the enzyme responsible for this conversion, is primarily localized to the adrenal cortex. oup.com However, the presence of 21-hydroxypregnenolone (B45168) has been identified in the follicular fluid of women, suggesting potential for alternative or minor pathways of 21-hydroxylation in gonadal tissues. hmdb.ca

Placental and Fetal Compartment Steroidogenesis of Pregnenolone Derivatives

The feto-placental unit is a unique endocrine system that collaborates to produce the high levels of steroid hormones necessary to maintain pregnancy. This unit involves a complex interplay between the fetal adrenal glands, the fetal liver, and the placenta.

The placenta itself has a significant capacity for steroid metabolism. It expresses key steroidogenic enzymes, including CYP11A1, which converts cholesterol to pregnenolone. mednexus.org However, the human placenta is generally considered to lack significant CYP17A1 activity, and therefore cannot synthesize estrogens de novo from cholesterol. e-enm.orgnih.gov It relies on DHEA and DHEAS produced by the fetal adrenal glands as precursors for estrogen synthesis. scielo.br

Recent studies, however, have detected some level of CYP17A1 expression and activity in the placenta, suggesting a potential for local androgen precursor production. mdpi.com The placenta also expresses CYP21A2, which could theoretically convert any locally produced or circulating 17-hydroxypregnenolone to this compound. nih.gov

The fetal adrenal glands are highly active throughout gestation, producing large quantities of steroid precursors. nih.gov The fetal adrenal cortex expresses both CYP17A1 and CYP21A2, enabling the synthesis of this compound as an intermediate in the pathway to cortisol. nih.govresearchgate.net This fetal cortisol production is crucial for fetal development and maturation.

| Compartment | Key Steroidogenic Activities | Contribution to this compound Pathway |

|---|---|---|

| Placenta | Converts cholesterol to pregnenolone (CYP11A1). Aromatizes fetal adrenal androgens to estrogens. May have limited CYP17A1 and CYP21A2 activity. | Primarily utilizes fetal precursors. Potential for minor local synthesis of this compound. |

| Fetal Adrenal Glands | Synthesizes DHEA, DHEAS, and cortisol. Expresses high levels of CYP17A1 and CYP21A2. | Major site of this compound synthesis as a precursor to fetal cortisol. |

Localization of Key Steroidogenic Enzymes in Relation to this compound Synthesis

The synthesis of this compound is dependent on the precise cellular and subcellular localization of two key cytochrome P450 enzymes: 17α-hydroxylase/17,20-lyase (CYP17A1) and 21-hydroxylase (CYP21A2).

CYP17A1 is located in the endoplasmic reticulum of steroidogenic cells. In the adrenal cortex, it is predominantly found in the zona fasciculata and zona reticularis. nih.govresearchgate.net Its expression is crucial for directing pregnenolone and progesterone towards the synthesis of glucocorticoids and androgens. In the fetal adrenal gland, CYP17A1 is highly expressed in the fetal zone. nih.govbiorxiv.org In the gonads, CYP17A1 is present in the theca cells of the ovaries and the Leydig cells of the testes, where it is essential for sex steroid production. umich.edu

CYP21A2 is also an endoplasmic reticulum enzyme. Its expression is highly specific to the adrenal cortex. oup.com Within the adrenal cortex, CYP21A2 is primarily localized in the zona fasciculata, where it catalyzes the 21-hydroxylation of both 17-hydroxyprogesterone and 17-hydroxypregnenolone. nih.gov In the fetal adrenal gland, CYP21A2 is abundantly expressed in the fetal zone, co-localizing with CYP17A1 to facilitate the production of cortisol precursors. nih.govresearchgate.net

The coordinated expression and co-localization of CYP17A1 and CYP21A2 in the zona fasciculata of the adult adrenal cortex and the fetal zone of the fetal adrenal gland create the necessary enzymatic environment for the efficient synthesis of this compound as a key intermediate in the glucocorticoid pathway.

Regulation of 17,21 Dihydroxypregnenolone Synthesis and Enzyme Activity

Molecular Mechanisms Regulating Expression of Steroidogenic Enzymes (e.g., CYP17A1, CYP21A2)

The expression of the enzymes critical for steroidogenesis, including Cytochrome P450 17A1 (CYP17A1) and Cytochrome P450 21A2 (CYP21A2), is governed by a complex network of molecular signals. The primary driver of their expression in the adrenal gland is the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) being the principal secretagogue. numberanalytics.comnih.govnih.gov ACTH binding to its receptor (MC2R) on adrenal cells activates the cAMP/protein kinase A (PKA) signaling pathway, which in turn modulates the activity of key transcription factors. numberanalytics.comoup.comoup.com

Several transcription factors are essential for the tissue-specific and hormonally regulated expression of steroidogenic genes. numberanalytics.commdpi.com Steroidogenic factor 1 (SF-1), a nuclear receptor, is a master regulator of adrenal and gonadal development and is crucial for the expression of most steroidogenic enzymes, including CYP17A1 and CYP21A2. numberanalytics.comnih.govmdpi.comoup.com Other significant factors include cAMP response element-binding protein (CREB), which is activated by the cAMP pathway, and DAX1, which often acts as a repressor of SF-1-mediated transcription. numberanalytics.comoncohemakey.com Additionally, factors like nerve growth factor induced-B (NGFI-B) and Nur-related factor 1 (NURR1) play roles in mediating ACTH's effects on CYP21A2 expression. oup.com

The expression of these enzymes is also zone-specific within the adrenal cortex. For instance, CYP17A1 is expressed in the zona fasciculata and zona reticularis but is absent in the zona glomerulosa. nih.gov This differential expression is partly controlled by epigenetic mechanisms like DNA methylation, which has been shown to silence CYP17A1 expression in certain tissues and species, such as rodent adrenals. bioscientifica.com The regulation of CYP21A2 is further complicated by its proximity to a highly homologous pseudogene, CYP21A1P. cambridge.orgfrontiersin.orgoup.com Gene conversion events, where sequences from the inactive pseudogene are transferred to the active CYP21A2 gene, are a frequent cause of 21-hydroxylase deficiency. cambridge.orgfrontiersin.org

Table 1: Key Transcription Factors in Steroidogenic Enzyme Regulation

| Transcription Factor | Target Genes | Primary Function in Steroidogenesis | Reference |

|---|---|---|---|

| Steroidogenic Factor 1 (SF-1/NR5A1) | CYP11A1, CYP17A1, CYP21A2, StAR | Master regulator of adrenal and gonadal development; activates transcription of key steroidogenic genes. | numberanalytics.comnih.govmdpi.comoup.com |

| cAMP Response Element-Binding Protein (CREB) | StAR, CYP11A1, CYP21A2 | Mediates the cAMP/PKA signaling pathway response to ACTH, activating gene expression. | numberanalytics.comoncohemakey.com |

| DAX-1 (NR0B1) | StAR, CYP17A1 | Acts as a transcriptional repressor, often antagonizing the action of SF-1. | numberanalytics.comoncohemakey.com |

| Nerve Growth Factor Induced-B (NGFI-B/NUR77) | CYP21A2, StAR | Mediates ACTH-induced gene expression; its activation involves dephosphorylation. | oup.com |

Transcriptional and Post-Translational Control in Steroidogenic Pathways

The regulation of steroidogenic pathways extends beyond the initiation of gene expression to include both transcriptional fine-tuning and post-translational modifications of the synthesized enzymes. researchgate.net

Transcriptional Control: The rate of gene transcription is a key control point. researchgate.net The promoters of steroidogenic genes like StAR and CYP21A2 contain binding sites for the transcription factors mentioned previously. oup.comoup.com The coordinated action of multiple transcription factors and their interaction with various DNA regulatory elements determine the level of gene expression. oup.combohrium.com For example, the cAMP-responsive region of the StAR promoter is a hub for the binding of factors like CREB and GATA-4, which collectively regulate its transcription in response to hormonal stimuli. oup.com

Post-Translational Control: After the steroidogenic enzymes are synthesized, their activity is further modulated by post-translational modifications, primarily phosphorylation. oncohemakey.comresearchgate.net Reversible phosphorylation can act as a molecular switch, turning enzyme activity on or off. oncohemakey.com For instance, the phosphorylation of the StAR protein is an absolute requirement for its function in transporting cholesterol into the mitochondria. oup.com Similarly, key transcription factors like SF-1 and CREB are themselves regulated by phosphorylation, which enhances their transcriptional activity. oncohemakey.com

The dual activities of CYP17A1 (17α-hydroxylase and 17,20-lyase) are also subject to post-translational regulation. The ratio of these two activities is critical in determining whether the steroidogenic pathway proceeds towards glucocorticoids (like cortisol) or sex steroids. hmdb.ca This ratio is influenced by factors such as the serine phosphorylation state of the CYP17A1 enzyme and its interaction with other proteins. hmdb.ca

Table 2: Examples of Post-Translational Control in Steroidogenesis

| Protein | Modification | Effect | Reference |

|---|---|---|---|

| StAR | Phosphorylation | Essential for cholesterol transport activity. | oup.com |

| CYP17A1 | Serine Phosphorylation | Modulates the ratio of 17α-hydroxylase to 17,20-lyase activity. | hmdb.ca |

| CREB | Phosphorylation | Activates transcriptional activity in response to cAMP signaling. | oncohemakey.com |

| SF-1 | Phosphorylation | Upregulates transcriptional activity. | oncohemakey.com |

Substrate Availability and Its Impact on 17,21-Dihydroxypregnenolone Production

The production of this compound is fundamentally dependent on the availability of its direct precursor, 17α-Hydroxypregnenolone. hmdb.ca The synthesis of this precursor is, in turn, dependent on the initial, rate-limiting step of all steroidogenesis: the transport of cholesterol into the mitochondria by the Steroidogenic Acute Regulatory (StAR) protein and its subsequent conversion to pregnenolone (B344588) by the enzyme P450scc (CYP11A1). nih.govoup.comresearchgate.net Thus, the regulation of StAR and CYP11A1 expression and activity directly controls the total flow of substrates through all steroidogenic pathways. researchgate.netoncohemakey.com

The conversion of 17α-Hydroxypregnenolone to this compound is catalyzed by 21-hydroxylase (CYP21A2). hmdb.cahmdb.ca However, significant research indicates that this reaction may not occur readily in vivo. frontiersin.orgnih.gov Studies using whole-cell biotransformation assays have shown that while CYP21A2 efficiently hydroxylates progesterone (B1679170) and 17α-hydroxyprogesterone, it fails to act on pregnenolone and 17α-hydroxypregnenolone. nih.govresearchgate.net This substrate specificity appears to be strict; molecular docking experiments suggest that a 3-oxo group on the steroid's A-ring, which is present in progesterone but absent in pregnenolone, is a crucial requirement for the substrate to bind productively to the enzyme's active site. frontiersin.orgresearchgate.net

This has led to the hypothesis that this compound may be formed via alternative pathways that bypass the direct 21-hydroxylation of 17α-hydroxypregnenolone. frontiersin.orgnih.gov One such proposed pathway involves the precursor desmosterol. nih.gov Nonetheless, this compound has been identified as an intermediate in human fetal adrenal glands and its levels have been observed to be elevated in certain pathological conditions, indicating that pathways for its synthesis are active under specific physiological or pathophysiological circumstances. hmdb.canih.govnih.gov

Table 3: Substrate Specificity of Human 21-Hydroxylase (CYP21A2)

| Substrate | A-Ring Structure | 21-Hydroxylation Observed | Reason for Specificity | Reference |

|---|---|---|---|---|

| Progesterone | 3-oxo-Δ4 | Yes | Forms key interaction with active site residue (Arg234). | frontiersin.orgnih.govresearchgate.net |

| 17α-Hydroxyprogesterone | 3-oxo-Δ4 | Yes | Forms key interaction with active site residue (Arg234). | frontiersin.orgnih.govresearchgate.net |

| Pregnenolone | 3-hydroxy-Δ5 | No | Lacks the required 3-oxo group for productive binding. | frontiersin.orgnih.govresearchgate.net |

| 17α-Hydroxypregnenolone | 3-hydroxy-Δ5 | No | Lacks the required 3-oxo group for productive binding. | frontiersin.orgnih.govresearchgate.net |

Influence of Endogenous Factors on Steroidogenic Enzyme Kinetics

The rate and efficiency of steroidogenic enzymes are modulated by various endogenous factors beyond direct hormonal stimulation. These factors include electron-donating cofactors and allosteric effector proteins that fine-tune enzyme kinetics.

Microsomal P450 enzymes, such as CYP17A1 and CYP21A2, depend on electron transfer from NADPH via the enzyme P450 oxidoreductase (POR). oup.com The availability of POR can be a limiting factor, as P450 enzymes are often present in much higher concentrations than POR. oup.com

The dual activity of CYP17A1 is particularly sensitive to the cellular environment. Its 17,20-lyase activity, which is necessary for androgen production, is specifically and allosterically enhanced by the presence of another endogenous protein, cytochrome b5. hmdb.caoup.comgenecards.org Cytochrome b5 facilitates the reaction without being consumed, effectively increasing the Vmax of the lyase activity. oup.comgenecards.org This modulation by cytochrome b5 is a key factor in regulating the balance between glucocorticoid and androgen synthesis in the adrenal gland. nih.gov

Table 4: Key Endogenous Factors Modulating Enzyme Kinetics

| Endogenous Factor | Target Enzyme(s) | Mechanism of Action | Reference |

|---|---|---|---|

| ACTH | Multiple (StAR, CYP11A1, CYP17A1, CYP21A2) | Induces gene expression and phosphorylation via cAMP/PKA pathway, increasing overall enzyme amount and activity. | nih.govnih.gov |

| P450 Oxidoreductase (POR) | CYP17A1, CYP21A2 | Donates electrons required for P450 catalytic activity; its availability can be rate-limiting. | oup.com |

| Cytochrome b5 | CYP17A1 | Acts as an allosteric effector, specifically enhancing the 17,20-lyase activity. | hmdb.caoup.comgenecards.org |

| Inflammatory Cytokines | Multiple CYP enzymes | Can alter gene expression of steroidogenic enzymes, linking inflammation to steroidogenesis. | jst.go.jp |

Advanced Methodologies for Academic Research on 17,21 Dihydroxypregnenolone

High-Resolution Mass Spectrometry for Steroid Profiling

High-resolution mass spectrometry has become an indispensable tool for the detailed analysis of complex steroid mixtures in biological samples. Its high sensitivity and specificity allow for the accurate identification and quantification of steroids and their metabolites, including 17,21-Dihydroxypregnenolone. The two most prominent techniques in this field are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolomic Analysis

LC-MS/MS is a powerful technique for steroid profiling, offering broad coverage of metabolites without the need for chemical derivatization, which is often required in GC-MS. thermofisher.com This method is particularly well-suited for analyzing polar and semi-polar compounds like steroids in complex biological matrices. thermofisher.com

In a recent untargeted metabolomic study of follicular fluid from infertile women with chronic pelvic inflammatory disease (CPID), LC-MS/MS was employed to identify potential biomarkers. nih.govnih.gov The analysis revealed that this compound was significantly up-regulated in the follicular fluid of women with CPID compared to healthy controls. nih.govnih.gov This finding suggests a potential role for this steroid in the pathophysiology of infertility associated with CPID. nih.gov The study successfully identified 240 differential metabolites, highlighting the comprehensive nature of LC-MS/MS in metabolomic research. nih.govnih.gov

Methodologically, LC-MS/MS analysis often involves electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.com ESI is generally preferred for semi-polar and polar compounds, while APCI is effective for less polar molecules. thermofisher.com The high-resolution capabilities of modern mass spectrometers are crucial for distinguishing between steroid isomers and other closely related compounds, which is essential for accurate identification. thermofisher.com

A study focused on steroid disulfates utilized LC-MS/MS to directly identify these conjugates in urine. bioscientifica.com This approach is valuable for diagnosing certain disorders of steroid biosynthesis. bioscientifica.com While not specifically mentioning this compound, the methodology demonstrates the capability of LC-MS/MS to analyze various steroid forms.

Table 1: LC-MS/MS-based Metabolomic Findings for this compound

| Study Focus | Biological Matrix | Key Finding for this compound | Reference |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) in Steroid Profiling and Enzyme Assays

GC-MS is considered a "gold standard" for steroid profiling due to its excellent chromatographic resolution and the extensive availability of mass spectral libraries for compound identification. mdpi.com This technique is frequently used for the comprehensive analysis of urinary steroid metabolites to diagnose and monitor various endocrine disorders, including congenital adrenal hyperplasia (CAH). nih.govmdpi.com

In a study investigating the substrate specificity of the enzyme CYP21A2 (steroid 21-hydroxylase), GC-MS was used to analyze the products of whole-cell biotransformation assays. researchgate.netnih.gov The researchers incubated pregnenolone (B344588) and 17α-hydroxypregnenolone with a recombinant yeast strain expressing human CYP21A2. researchgate.netnih.gov GC-MS analysis of the incubation products, after trimethylsilyl-derivatization, showed no formation of 21-hydroxylated metabolites, including this compound. researchgate.netnih.gov This finding was crucial in concluding that a 3-oxo group is a strict requirement for substrates of CYP21A2, and consequently, the direct conversion of 17α-hydroxypregnenolone to this compound by this enzyme is highly unlikely. researchgate.netnih.gov

The sample preparation for GC-MS analysis of steroids typically involves extraction, enzymatic hydrolysis (to cleave conjugates), and chemical derivatization to increase the volatility and thermal stability of the analytes. mdpi.commdpi.com The resulting mass spectra provide characteristic fragmentation patterns that are used for structural elucidation and confirmation. dshs-koeln.de

Table 2: GC-MS Analysis in the Study of this compound Metabolism

| Study Focus | Analytical Method | Substrate | Enzyme | Result | Reference |

|---|

In Vitro Biotransformation Systems for Enzyme Characterization

In vitro biotransformation systems are fundamental for characterizing the function of enzymes involved in steroid metabolism. These systems allow for the study of specific enzymatic reactions in a controlled environment, providing insights into substrate specificity, reaction kinetics, and the formation of metabolites.

Recombinant Expression of Cytochrome P450 Enzymes (e.g., in Yeast, Mammalian Cells)

The recombinant expression of cytochrome P450 (CYP) enzymes in host systems like yeast or mammalian cells is a widely used strategy to study their catalytic activities. researchgate.netnih.govharvard.edu This approach allows for the production of a specific enzyme in a clean background, free from other interfering enzymes present in native tissues.

A key study utilized a strain of the fission yeast Schizosaccharomyces pombe that was genetically engineered to co-express human CYP21A2 and human cytochrome P450 reductase (CPR). researchgate.netnih.gov This recombinant yeast was used in whole-cell biotransformation assays to investigate the 21-hydroxylation of various steroid substrates. researchgate.netnih.gov When 17α-hydroxypregnenolone was incubated with this recombinant yeast, no conversion to this compound was observed. researchgate.netnih.gov This result strongly indicates that 17α-hydroxypregnenolone is not a substrate for human CYP21A2, a crucial enzyme in corticosteroid biosynthesis. researchgate.netnih.gov

In another example, Human Embryonic Kidney (HEK293) cells were engineered for the stable expression of the 7α-hydroxylase CYP7B1. harvard.edu These cells were then used to synthesize novel steroids from non-native substrates. harvard.edu When these cells were incubated with 17α-hydroxypregnenolone, they successfully produced 7α,17α-dihydroxypregnenolone and 7β,17α-dihydroxypregnenolone, demonstrating a previously unobserved hydroxylation activity of CYP7B1. harvard.edu

Whole-Cell Biotransformation Assays for Studying Steroid Metabolism

Whole-cell biotransformation assays offer a convenient and effective method for studying the metabolic capabilities of enzymes in a cellular context. In these assays, whole cells, typically recombinant microorganisms or cultured mammalian cells, are used as biocatalysts to convert a substrate into a product. researchgate.netnih.gov

As detailed in the previous section, whole-cell biotransformation assays with recombinant Schizosaccharomyces pombe expressing CYP21A2 were instrumental in demonstrating the lack of 21-hydroxylation of 17α-hydroxypregnenolone. researchgate.netnih.gov The cells were cultured and then incubated with the steroid substrate. researchgate.netnih.gov After a set incubation period, the supernatant was extracted and analyzed by GC-MS to identify the metabolites formed. researchgate.netnih.gov This methodology provided clear evidence against the direct formation of this compound from 17α-hydroxypregnenolone by CYP21A2. researchgate.netnih.gov

Table 3: Findings from In Vitro Biotransformation Studies

| Enzyme | Host System | Substrate | Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Human CYP21A2 | Schizosaccharomyces pombe (fission yeast) | 17α-hydroxypregnenolone | None detected | 17α-hydroxypregnenolone is not a substrate for CYP21A2. | researchgate.netnih.gov |

Molecular Docking and Computational Modeling in Enzyme-Substrate Interactions

Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the interactions between a substrate (ligand) and the active site of an enzyme (receptor). tjpr.org These methods provide valuable insights into the structural basis of enzyme specificity and catalytic mechanism.

In the context of this compound's precursor, 17α-hydroxypregnenolone, molecular docking was employed to understand its interaction with the active site of CYP21A2. researchgate.net Using the known X-ray crystal structure of CYP21A2, researchers performed docking simulations with 17α-hydroxypregnenolone. researchgate.net The results showed that unlike the active substrates progesterone (B1679170) and 17α-hydroxyprogesterone, 17α-hydroxypregnenolone failed to form a key hydrogen bond with the amino acid residue Arginine-234 (Arg234) in the enzyme's active site. researchgate.netnih.gov This interaction, involving the 3-oxo group of the steroid, is considered essential for a productive binding orientation that would lead to 21-hydroxylation. researchgate.netnih.gov The absence of this interaction in the docking model for 17α-hydroxypregnenolone, which has a 3-hydroxy group, provided a structural explanation for the experimental findings from the whole-cell biotransformation assays. researchgate.netnih.gov

Similarly, a Rosetta docking model of CYP7B1 was used to rationalize the production of novel dihydroxyprogesterones. harvard.edu The model suggested that the D-ring hydroxylation of these alternative substrates may prevent them from binding in the same manner as the native substrate, thereby exposing different carbon atoms to the enzyme's reactive ferryl oxygen. harvard.edu This highlights how computational models can help explain unexpected experimental outcomes and guide further research.

Table 4: Molecular Docking Insights into Enzyme-Substrate Interactions

| Enzyme | Substrate | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Human CYP21A2 | 17α-hydroxypregnenolone | Molecular Docking (GOLD software) | The 3-hydroxy group prevents the formation of a crucial hydrogen bond with Arg234, making productive binding for 21-hydroxylation unlikely. | researchgate.netnih.gov |

Isotope Labeling Techniques for Pathway Elucidation

Isotope labeling is a powerful methodology for tracing the metabolic fate of compounds within a biological system. creative-proteomics.comnih.gov This technique involves introducing a molecule in which one or more atoms have been replaced by their isotope. Because the labeled molecule is chemically identical to its unlabeled counterpart, it is processed through the same metabolic pathways by the cell's natural machinery. creative-proteomics.com By tracking the isotopic tag, researchers can elucidate complex biochemical pathways, determine the sequence of enzymatic reactions, and quantify metabolic flux. isotope.comunl.edu

In the study of steroidogenesis, a notoriously complex network of intersecting pathways, isotope labeling is indispensable. wikipathways.orggenome.jpkegg.jp Both stable isotopes (e.g., ¹³C, ¹⁸O, ²H) and radioactive isotopes (e.g., ¹⁴C, ³H) are employed as tracers. creative-proteomics.com The choice of isotope depends on the specific research question and the analytical methods available. The introduction of isotopically labeled precursors into cell cultures, tissues, or whole organisms allows for the mapping of their conversion into downstream metabolites, thereby clarifying the intricate steps of steroid synthesis. nih.govnih.gov

The elucidation of the metabolic pathways involving this compound relies heavily on such techniques. Research in this area often involves incubating adrenal tissues or cell preparations with labeled steroid precursors. researchgate.netbioscientifica.com For instance, experiments have utilized substrates like [³H]pregnenolone or [¹⁴C]progesterone to trace their conversion through various enzymatic steps. researchgate.netbioscientifica.com

Following incubation, the resulting mixture of steroids is extracted and analyzed to identify and quantify the labeled products. Modern analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are crucial for this process. nih.govfu-berlin.denih.gov These techniques can separate the complex mixture of steroids and detect the specific mass-to-charge ratio of the labeled compounds, confirming their identity and the metabolic route taken from the initial labeled precursor. nih.govunl.edu

For example, studies have investigated the potential direct 21-hydroxylation of 17α-Hydroxypregnenolone to form this compound. researchgate.netfrontiersin.org In these experiments, unlabeled 17α-Hydroxypregnenolone was incubated with recombinant human CYP21A2, the enzyme responsible for 21-hydroxylation. The reaction products were then analyzed by GC-MS. frontiersin.org While these particular studies did not detect the formation of this compound, they exemplify the methodology used to probe specific enzymatic steps. researchgate.netfrontiersin.org The presence or absence of a labeled product provides direct evidence for or against a hypothesized pathway.

Further mechanistic insights can be gained using heavy isotopes like ¹⁸O. By conducting enzymatic reactions in an ¹⁸O₂ or H₂¹⁸O environment, the source of the oxygen atom in a hydroxylation reaction can be determined, helping to unravel the precise chemical mechanism of the cytochrome P450 enzymes involved in steroid synthesis. rhea-db.orgacs.org

Table 1: Common Isotopes in Steroid Metabolism Research

This table lists isotopes frequently used to trace steroidogenic pathways.

| Isotope | Type | Common Application | Detection Method |

| ³H (Tritium) | Radioactive | Tracing precursors like pregnenolone. researchgate.netbioscientifica.com | Scintillation Counting, Mass Spectrometry |

| ¹⁴C | Radioactive | Labeling steroid backbones (e.g., progesterone). bioscientifica.combioscientifica.com | Scintillation Counting, Mass Spectrometry |

| ¹³C | Stable | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), flux analysis. creative-proteomics.comnih.gov | Mass Spectrometry, NMR Spectroscopy |

| ¹⁸O | Stable | Mechanistic studies of hydroxylase enzymes (P450). rhea-db.orgacs.org | Mass Spectrometry |

Table 2: Research Findings from Isotope Labeling Studies

This table summarizes representative findings from studies using isotope labeling to investigate steroid pathways related to this compound.

| Labeled Substrate(s) | Biological System | Key Findings Related to the Pathway | Analytical Technique(s) | Reference(s) |

| [³H]pregnenolone | Human adrenal tissue | Infusion led to the isolation of multiple radioactive steroid products, demonstrating its role as a central precursor for both androgens and cortisol. bioscientifica.com | Paper Chromatography, Scintillation Counting | bioscientifica.com |

| Pregnenolone, 17α-Hydroxypregnenolone | Whole-cell biotransformation with recombinant human CYP21A2 | No 21-hydroxylated products (21-hydroxypregnenolone or this compound) were detected, suggesting the 3-oxo group is required for CYP21A2 activity. researchgate.netfrontiersin.org | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netfrontiersin.org |

| [4-¹⁴C]progesterone and [7α-³H]17α-hydroxypregnenolone | Hyperplastic adrenal tissue (in vitro) | Used a dual-label approach to assess the relative importance of the pathway to cortisol via progesterone versus other routes. bioscientifica.com | Not specified in snippet | bioscientifica.com |

| [³H]-pregnenolone and [¹⁴C]-progesterone | Human adrenal microsomal preparations | Used to study the inhibition of steroidogenic enzymes and metabolism. researchgate.net | Not specified in snippet | researchgate.net |

Comparative Biochemistry and Evolutionary Perspectives on 17,21 Dihydroxypregnenolone Pathways

Interspecies Variations in Steroidogenic Enzyme Activities and Specificities

The enzymes responsible for the biosynthesis of pregnenolone (B344588) derivatives, including 17,21-Dihydroxypregnenolone, exhibit remarkable variation in their catalytic activities and substrate preferences across different species. These differences are primarily rooted in the structure and function of key steroidogenic enzymes such as Cytochrome P450 17A1 (CYP17A1), Cytochrome P450 21A2 (CYP21A2), and 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B).

CYP17A1: This dual-function enzyme catalyzes both 17α-hydroxylase and 17,20-lyase activities, a critical branch point in steroidogenesis that directs precursors towards either glucocorticoids or sex steroids. wikipedia.orgwikidoc.org Significant species-specific differences exist in its substrate preference. For instance, human CYP17A1 efficiently utilizes 17α-hydroxypregnenolone for its 17,20-lyase activity to produce dehydroepiandrosterone (B1670201) (DHEA), but is notably inefficient at converting 17α-hydroxyprogesterone to androstenedione (B190577). nih.gov In contrast, rodent and porcine CYP17A1 can effectively use both 17α-hydroxypregnenolone and 17α-hydroxyprogesterone as substrates for the lyase reaction. nih.gov Furthermore, the regiospecificity of hydroxylation can vary; CYP17A1 in some higher primates and other mammals can hydroxylate progesterone (B1679170) at the C16 position, a function not observed in all species. nih.gov

CYP21A2: This enzyme is responsible for hydroxylating steroids at the C21 position, a crucial step in the synthesis of both glucocorticoids and mineralocorticoids. frontiersin.orgwikipedia.orgmdpi.com While its primary role is well-conserved, its substrate specificity is stringent. Studies using human CYP21A2 have shown that it efficiently hydroxylates progesterone and 17α-hydroxyprogesterone. nih.govresearchgate.net However, it does not act on pregnenolone or 17α-hydroxypregnenolone, indicating that the formation of this compound from 17α-hydroxypregnenolone is not a reaction catalyzed by human CYP21A2 under normal conditions. nih.govresearchgate.netresearchgate.net This suggests that alternative pathways or different enzyme specificities in other species might be responsible for its formation where it is observed. hmdb.canih.govnih.gov The presence of a 3-oxo-Δ4-steroid structure appears to be a strict requirement for substrate recognition by human CYP21A2. researchgate.netresearchgate.net

HSD3B: The 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B) enzyme family is essential for converting Δ5-3β-hydroxysteroids (like pregnenolone and its derivatives) into Δ4-ketosteroids (like progesterone). oup.comresearchgate.net Multiple HSD3B isoenzymes exist in various species, often exhibiting tissue-specific expression patterns and distinct regulatory mechanisms. oup.comoup.com For example, in humans, the HSD3B2 isoenzyme is predominantly expressed in the adrenal glands and gonads. oup.comresearchgate.net Phylogenetic analyses suggest that the diversification of the HSD3B gene family occurred relatively late in mammalian evolution, allowing for more refined, tissue-specific control over steroid hormone production. oup.comresearchgate.netpsu.edu In zebrafish, two distinct hsd3b genes exist as a result of gene duplication events; one functions similarly to mammalian HSD3B in steroidogenesis, while the other has acquired a novel role in early embryonic development. nih.gov

| Enzyme | Function | Interspecies Variation Examples | Reference |

|---|---|---|---|

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Converts pregnenolone and progesterone to their 17α-hydroxylated forms; cleaves 17α-hydroxypregnenolone to produce DHEA. | Human: Efficiently cleaves 17α-hydroxypregnenolone, but not 17α-hydroxyprogesterone. Rodent/Porcine: Can utilize both 17α-hydroxypregnenolone and 17α-hydroxyprogesterone as lyase substrates. Some Primates: Can perform 16α-hydroxylation of progesterone. | nih.gov |

| CYP21A2 (21-hydroxylase) | Hydroxylates progestins at the C21 position to form glucocorticoid and mineralocorticoid precursors. | Human: Requires a 3-oxo-Δ4 steroid structure for activity. Does not hydroxylate pregnenolone or 17α-hydroxypregnenolone. | nih.govresearchgate.netresearchgate.net |

| HSD3B (3β-hydroxysteroid dehydrogenase) | Converts Δ5-hydroxysteroids to Δ4-ketosteroids. | Mammals: Gene family expanded late in evolution, allowing for tissue-specific expression of different isoenzymes. Zebrafish: Two hsd3b genes with distinct functions (one steroidogenic, one developmental). | oup.comresearchgate.netnih.gov |

Phylogenetic Analysis of Steroidogenic Genes Relevant to Pregnenolone Metabolism

The evolutionary history of steroidogenic genes reveals a story of duplication, divergence, and neofunctionalization that gave rise to the complex pathways observed today. Phylogenetic analyses of the gene families encoding enzymes like CYP17A1, CYP21A2, and HSD3B show that steroidogenesis evolved independently in different metazoan lineages. pnas.org

Cytochrome P450 (CYP) Genes: The CYP superfamily is ancient, with members found in bacteria, fungi, and plants. pnas.org It is believed that the steroidogenic CYPs in vertebrates evolved from ancestral enzymes that were primarily involved in detoxifying xenobiotics (foreign compounds). pnas.orgnih.gov

CYP17A1 : Orthologs of CYP17A1 are found in early chordates, suggesting its ancient origin within this lineage. nih.govnih.gov Phylogenetic trees show that invertebrate CYP17 sequences form distinct clades from their vertebrate counterparts. nih.govnii.ac.jp

CYP21A2 : The evolution of CYP21A2 in humans is particularly complex due to its location within the major histocompatibility complex (MHC) and the presence of a highly homologous, non-functional pseudogene, CYP21A1P. wikipedia.orgmdpi.compnas.org This arrangement makes the locus prone to gene conversion events, where sequences from the pseudogene are copied into the functional gene, leading to a high rate of mutation and the prevalence of congenital adrenal hyperplasia. wikipedia.orgnih.govplos.org This evolutionary pattern is a result of gene duplication and subsequent divergence.

Other Steroidogenic CYPs: Phylogenetic studies indicate that CYP11A1 (the cholesterol side-chain cleavage enzyme that produces pregnenolone) and CYP19A1 (aromatase) arose in the deuterostome lineage and are specific to vertebrates. pnas.orgnih.gov

Hydroxysteroid Dehydrogenase (HSD) Genes:

HSD3B : The HSD3B gene family is conserved across vertebrates, but the number of genes varies between species due to lineage-specific duplications. oup.comnih.gov Phylogenetic analysis suggests that the need for multiple, differentially regulated HSD3B genes arose late in mammals. oup.comresearchgate.net This allowed for the evolution of more complex, tissue-specific regulation of steroid synthesis. oup.compsu.edu

Short-chain Dehydrogenases/Reductases (SDR) Superfamily: HSD3B belongs to the broader SDR superfamily. This superfamily has undergone massive expansions in certain lineages, such as the invertebrate chordate amphioxus, indicating that significant functional diversification through gene duplication is not limited to vertebrates. nih.govresearchgate.net

| Gene Family | Relevant Gene(s) | Function in Pregnenolone Metabolism | Evolutionary Notes | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | CYP17A1 | Catalyzes 17α-hydroxylation of pregnenolone. | Evolved from ancestral xenobiotic-detoxifying enzymes. Orthologs present in early chordates. | pnas.orgnih.govnih.gov |

| Cytochrome P450 (CYP) | CYP21A2 | Potentially synthesizes this compound from 17α-Hydroxypregnenolone (though not in humans). | Complex evolution in humans with a pseudogene (CYP21A1P) leading to frequent gene conversion events. | wikipedia.orgnih.govplos.org |

| Hydroxysteroid Dehydrogenase (HSD) | HSD3B | Converts pregnenolone and its derivatives to Δ4-ketosteroids. | Gene family expanded late in mammalian evolution, leading to multiple isoenzymes with tissue-specific expression. | oup.comresearchgate.netpsu.edu |

Evolutionary Diversification of Steroidogenic Pathways

The evolution of steroidogenic pathways is a prime example of how genetic and biochemical innovations can drive physiological complexity. The diversification of these pathways appears to have occurred independently in the three major bilaterian lineages (deuterostomes, ecdysozoans, and lophotrochozoans), leading to convergent evolution of complex steroid synthesis. pnas.org

The ancestral steroidogenic enzymes were likely generalist enzymes involved in detoxification. pnas.org Through processes of gene duplication and subsequent neofunctionalization (where a duplicated gene acquires a new function), these enzymes evolved higher specificity for steroid substrates. This allowed for the stepwise elaboration of metabolic pathways. pnas.org For example, analysis of the invertebrate chordate amphioxus reveals that it possesses orthologs for most of the vertebrate steroidogenic machinery, but lacks components for an adrenal steroid pathway, suggesting this was a key innovation that occurred at the base of the vertebrate lineage. nih.gov

The evolution of the steroid hormones themselves is intrinsically linked to the evolution of their cognate nuclear receptors. Phylogenetic evidence suggests that an ancestral steroid receptor may have first bound estrogens. pnas.orgescholarship.org Subsequent duplications of this ancestral receptor gene, potentially as part of large-scale genome duplications early in vertebrate history, are thought to have given rise to the receptors for progestins, androgens, glucocorticoids, and mineralocorticoids. escholarship.org This co-evolution of ligand synthesis pathways and receptor function allowed for the emergence of new, complex endocrine signaling systems that regulate a vast array of processes including development, reproduction, and homeostasis. pnas.orgnih.govnih.gov The ability of different components within the steroidogenic pathway to change independently of others may have provided the flexibility for hormone levels and their associated phenotypes to evolve rapidly. nih.gov

Systems Biology and in Silico Approaches to 17,21 Dihydroxypregnenolone Metabolism

Pathway Analysis and Network Reconstruction of Steroidogenesis

The biosynthesis of 17,21-Dihydroxypregnenolone is a single step within the vast and intricate network of steroidogenesis. Understanding its role requires mapping this entire network. Pathway analysis and network reconstruction are computational approaches used to build comprehensive models of these metabolic routes from genomic, biochemical, and physiological data.

Detailed research has led to the reconstruction of steroidogenic networks in various species. For instance, a stoichiometric reconstruction of the zebrafish steroidogenic network defined a model comprising 65 enzyme-catalyzed reactions and 37 transport reactions for steroid metabolites. worldscientific.comworldscientific.com Such models, which are based on the stoichiometry of biochemical reactions, allow researchers to analyze the structural properties of the metabolic network and identify key pathways. worldscientific.comworldscientific.com In humans, advanced techniques like single-cell transcriptomics and spatial transcriptomics have been used to reconstruct the spatiotemporal regulatory network of steroidogenesis in fetal adrenal glands and gonads. nih.govfrontiersin.org These studies reveal how the expression of key enzyme genes shifts during development to control the production of specific steroids like dehydroepiandrosterone (B1670201) (DHEA) and cortisol. nih.govfrontiersin.org

The compound this compound is an intermediate in the biosynthesis of corticosteroids. researchgate.net It is synthesized from 17α,21-Dihydroxypregnenolone by the action of a cytochrome P450 enzyme and is subsequently converted to cortisol. Reconstructed pathway diagrams illustrate its position within the broader network, connecting the metabolism of pregnenolone (B344588) derivatives to the production of vital glucocorticoids. researchgate.netresearchgate.net

Table 1: Key Enzymes and Reactions in Steroidogenesis Network Reconstruction

| Enzyme/Protein Family | Role in Steroidogenesis | Relevance to Network Reconstruction |

| Cytochrome P450 (CYP) | Catalyze a wide range of oxidative reactions, including hydroxylations and C-C bond cleavage. nih.gov Key enzymes include P450scc (CYP11A1), CYP17A1, and CYP21A2. nih.govresearchgate.net | Form the core catalytic nodes in the reconstructed network; their specificity determines pathway branching. worldscientific.comworldscientific.com |

| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus, e.g., 3β-HSD and 17β-HSD. biorxiv.org | Define reversible and irreversible steps in the network, influencing the direction of metabolic flow. frontiersin.org |

| Steroidogenic Acute Regulatory (StAR) Protein | Mediates the rate-limiting transport of cholesterol into the mitochondria, where the first step of steroidogenesis occurs. nih.gov | Acts as a key regulatory input point in dynamic models of the steroidogenic network. pnas.org |

| Ferredoxin and Ferredoxin Reductase | Provide electrons to mitochondrial P450 enzymes like P450scc. nih.gov | Included as essential co-factors in detailed stoichiometric and kinetic models. nih.gov |

Computational Modeling of Steroidogenic Fluxes

Once the network is reconstructed, computational models can be used to simulate the flow of metabolites through the pathways, a concept known as metabolic flux. worldscientific.comworldscientific.com These models provide a dynamic view of steroid production and can predict how the system responds to various stimuli or perturbations.

Constraint-based modeling is a common approach where, given the reconstructed network, mass balance and reaction capacity constraints are applied to predict the rates of all reactions. worldscientific.comworldscientific.com By applying this to the zebrafish steroidogenic network, researchers could identify highly correlated reaction sets and determine optimal flux distributions for the production of key steroids like testosterone (B1683101) and 17β-estradiol. worldscientific.comresearchgate.net

More complex kinetic models incorporate enzyme reaction rates and substrate concentrations to provide a more detailed and dynamic simulation of steroidogenesis. researchgate.netpnas.org For example, a mathematical model of the adrenal steroidogenic regulatory network was developed to account for processes occurring at different timescales, from rapid enzyme phosphorylation to slower gene expression. pnas.org Such models can simulate the dynamic response of the adrenal gland to hormones like adrenocorticotropic hormone (ACTH) and have been used to investigate conditions like hypocortisolism. researchgate.netpnas.org These dynamic models have successfully predicted steroid concentrations in in vitro systems, such as the H295R human adrenocarcinoma cell line, which is a common model for studying steroidogenesis. Mass spectrometry measurements combined with computational modeling can calculate intracellular fluxes and pinpoint how drugs inhibit specific steps in the pathway. nih.gov

Table 2: Types of Computational Models for Steroidogenic Flux Analysis

| Model Type | Description | Application in Steroidogenesis |

| Stoichiometric Models | Based on the mass balance of metabolites in the network. Does not require kinetic parameters. worldscientific.comworldscientific.com | Predicts theoretical yields, identifies essential reactions, and analyzes network robustness and pathway redundancies. worldscientific.comresearchgate.net |

| Constraint-Based Models (e.g., FBA) | A type of stoichiometric model that optimizes for a specific biological objective (e.g., maximizing hormone production) under given constraints. worldscientific.com | Used to determine optimal flux distributions for producing specific steroid hormones like testosterone or cortisol. worldscientific.comworldscientific.com |

| Kinetic Models | Incorporates enzyme kinetics (e.g., Michaelis-Menten), reaction rates, and metabolite concentrations to provide a dynamic simulation of the system. nih.govmdpi.com | Simulates the time-course of steroid production in response to hormonal stimuli and predicts the impact of enzyme inhibition or genetic mutations. researchgate.netpnas.org |

Integration of Multi-Omics Data for Comprehensive Understanding of Steroid Networks

A comprehensive understanding of steroid networks like the one involving this compound requires integrating data from multiple molecular levels. Multi-omics approaches combine genomics, transcriptomics, proteomics, and metabolomics to build a more complete picture of the biological system. metwarebio.comnih.gov

Integrating different omics datasets allows researchers to connect genetic variations (genomics) to changes in gene expression (transcriptomics), protein abundance (proteomics), and ultimately metabolite concentrations (metabolomics). metwarebio.com For example, in studying the function of the glucocorticoid receptor, which binds cortisol (a downstream product of this compound), researchers have integrated ChIP-seq data (to identify protein-DNA binding sites) with transcript expression data to understand how the receptor regulates gene expression rhythms. tum.de

Metabolomic profiling of follicular fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified this compound as a metabolite that is significantly up-regulated in certain infertility cases. nih.gov By integrating this metabolomic data with pathway analysis, researchers can link the observed changes in metabolite levels to specific pathways, such as steroid hormone biosynthesis, providing insights into disease mechanisms. nih.gov The integration of these various data types is crucial for building and validating the complex network models described above, leading to a more accurate and predictive understanding of steroidogenesis. nih.gov

Predictive Modeling for Enzymatic Biotransformations

In silico models are increasingly used to predict how enzymes will modify steroid molecules. This is particularly valuable for identifying potential metabolites of new steroid-based compounds or for understanding the effects of genetic variations in steroidogenic enzymes. nih.govmdpi.com

One approach involves creating mechanism-based prediction models. For instance, a model was developed to predict the sites of metabolism on steroids by the enzyme Cytochrome P450 3A4 (CYP3A4). mdpi.com This model considers factors like the binding conformation of the steroid in the enzyme's active site and the energy required for the chemical reaction (hydrogen abstraction energy) to predict where on the molecule a modification is most likely to occur. mdpi.com Such models have shown high accuracy in predicting the metabolic sites for a range of steroids. mdpi.com

Other computational techniques, often classified as ligand-based or structure-based, are also employed. acs.org Ligand-based methods use the structures of known substrates and inhibitors to derive structure-activity relationships, while structure-based approaches use the 3D structure of the enzyme itself to perform molecular docking simulations with potential steroid substrates. acs.orgbiorxiv.org These predictive tools can help prioritize novel genetic variants for functional characterization and can be applied to understand how gut microbiome enzymes metabolize steroids, potentially impacting the host's endocrine system. nih.govbiorxiv.org

Q & A

Q. What is the biosynthetic role of this compound in corticosteroid pathways?

- Methodological Answer : Investigate its role as an intermediate in the Δ5 pathway, where it serves as a precursor for 11-deoxycortisol and corticosterone. Employ isotope-labeled tracer experiments (e.g., 13C or 2H isotopes) to track hydroxylation steps at positions 17 and 21, and compare enzymatic activity of CYP17A1 and CYP21A2 in adrenal tissue models .

Q. How can researchers address discrepancies in reported hydroxylation mechanisms for pregnenolone derivatives?

- Methodological Answer : Design comparative studies using recombinant cytochrome P450 enzymes (e.g., CYP21A2) to test direct vs. indirect hydroxylation hypotheses. Use knockout cell models (e.g., CRISPR-edited adrenal cells) to isolate this compound production pathways and validate via LC-MS/MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s role in fetal androgen synthesis?

- Methodological Answer : Combine placental perfusion models with stable isotope dilution assays to quantify its conversion to DHEA sulfate. Use RNA-seq to map expression patterns of 17α-hydroxylase and 21-hydroxylase in fetal adrenal zones, correlating enzyme activity with steroid output .

Q. How can researchers optimize NMR parameters for distinguishing this compound isomers?

- Methodological Answer : Employ 2D NMR techniques (gCOSY, gHSQC, gHMBC) to resolve stereochemical ambiguity. For example, ROESY correlations between C-7 hydroxyl protons and adjacent carbons (C-6 and C-8) differentiate 7α- and 7β-hydroxylated isomers (δC-7: 65.95 ppm vs. 73.99 ppm) .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to assess enzyme kinetics. Use ANOVA with post-hoc Tukey tests for multi-group comparisons of hydroxylation rates. Report confidence intervals (95% CI) and effect sizes to address biological variability .

Data Presentation and Validation

Q. How should researchers present conflicting data on this compound’s stability under varying pH conditions?

- Methodological Answer : Include a comparative table of degradation rates (e.g., half-life at pH 2 vs. pH 7.4) with error margins. Use Arrhenius plots to model temperature-dependent stability and validate via accelerated stability testing .

| Condition | Half-Life (hr) | Degradation Product |

|---|---|---|

| pH 2.0, 37°C | 12.3 ± 1.2 | 17-Hydroxypregnenolone |

| pH 7.4, 37°C | 48.7 ± 3.5 | No significant degradation |

Q. What validation criteria ensure reproducibility in assays measuring this compound?

- Methodological Answer : Follow the FDA’s Bioanalytical Method Validation guidelines:

- Precision : Intraday CV ≤ 15%, interday CV ≤ 20%.

- Accuracy : 85–115% recovery for spiked samples.

- Linearity : R² ≥ 0.98 over 3 orders of magnitude.

Include a calibration curve with ≥6 points and LOD/LOQ calculations .

Ethical and Methodological Considerations

Q. How to address ethical challenges in human studies involving this compound?